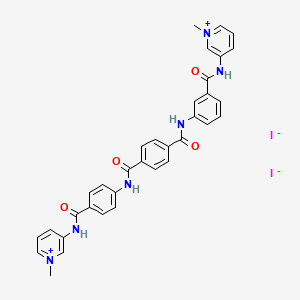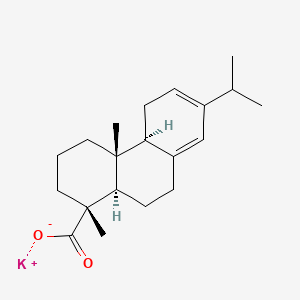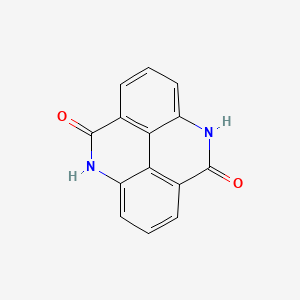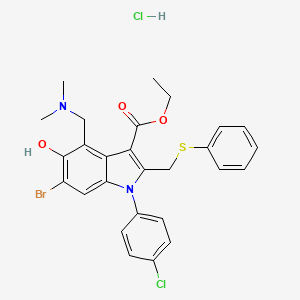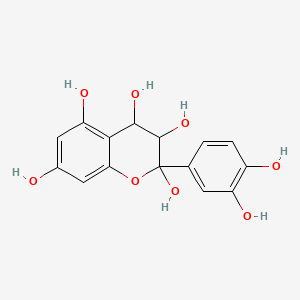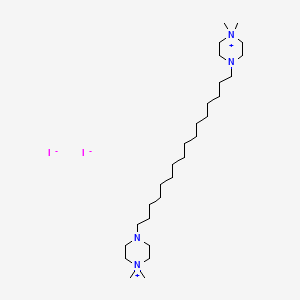
5-Cyclopropylcytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropylcytosine is a synthetic derivative of cytosine, a pyrimidine base found in nucleic acids. The compound has a molecular formula of C7H9N3O and a molecular weight of 151.1659 g/mol . It is characterized by the presence of a cyclopropyl group attached to the fifth carbon of the cytosine ring, which imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
5-Cyclopropylcytosine can be synthesized through a Pd(0)-catalyzed coupling reaction. This method involves the reaction of 5-bromo-2,4-di(trimethylsilyloxy)pyrimidine or 5-bromo-2,4-O,N-bis-trimethylsilylcytosine with tributylstannylcyclopropane . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in an inert atmosphere, often under nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Cyclopropylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted cytosine analogs.
科学研究应用
5-Cyclopropylcytosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential effects on nucleic acid structure and function, particularly in the context of DNA and RNA modifications.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to nucleoside analogs used in chemotherapy.
作用机制
The mechanism of action of 5-cyclopropylcytosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyclopropyl group may cause steric hindrance, affecting the binding of enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of nucleic acid replication and transcription, ultimately resulting in cell death or the suppression of viral replication .
相似化合物的比较
Similar Compounds
5-Fluorocytosine: A fluorinated analog of cytosine used as an antifungal agent.
5-Methylcytosine: A naturally occurring modified base found in DNA, involved in gene regulation.
5-Bromocytosine: A brominated derivative used in biochemical research.
Uniqueness
5-Cyclopropylcytosine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable tool for studying the effects of such modifications on nucleic acid structure and function, as well as for developing new therapeutic agents .
属性
CAS 编号 |
137937-76-9 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC 名称 |
6-amino-5-cyclopropyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H9N3O/c8-6-5(4-1-2-4)3-9-7(11)10-6/h3-4H,1-2H2,(H3,8,9,10,11) |
InChI 键 |
RIEBEZXLKZFKGX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(NC(=O)N=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

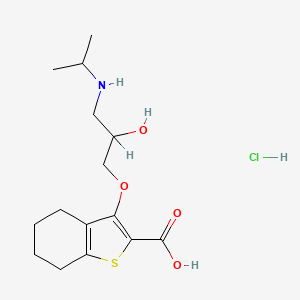
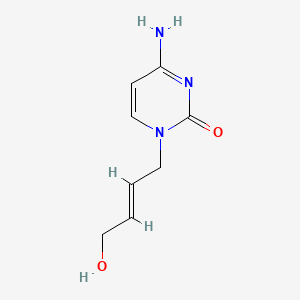
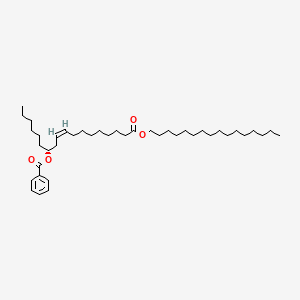

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

